1-Chloro-3-methoxypropan-2-ol

Antiviral Pharmaceutical Synthesis Nucleoside Analogues

1-Chloro-3-methoxypropan-2-ol (CAS 4151-97-7, C₄H₉ClO₂) is a chlorinated ether-alcohol intermediate featuring a reactive terminal chloride and a protected methoxy group. It is a clear, faintly yellow oily liquid with a molecular weight of 124.57 g/mol and a boiling point of 171 °C (1013 hPa).

Molecular Formula C4H9ClO2
Molecular Weight 124.56 g/mol
CAS No. 4151-97-7
Cat. No. B148824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-methoxypropan-2-ol
CAS4151-97-7
Synonyms1-Methoxy-2-hydroxy-3-chloropropane;  2-Hydroxy-3-methoxypropyl Chloride;  3-Chloro-1-methoxy-2-propanol;  3-Chloro-2-hydroxypropyl Methyl Ether;  3-Methoxy-1-chloro-2-propanol;  3-Methoxy-2-hydroxypropyl Chloride;  NSC 166627;  NSC 65872
Molecular FormulaC4H9ClO2
Molecular Weight124.56 g/mol
Structural Identifiers
SMILESCOCC(CCl)O
InChIInChI=1S/C4H9ClO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3
InChIKeyFOLYKNXDLNPWGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-methoxypropan-2-ol (CAS 4151-97-7) for Pharmaceutical Synthesis & Industrial Procurement


1-Chloro-3-methoxypropan-2-ol (CAS 4151-97-7, C₄H₉ClO₂) is a chlorinated ether-alcohol intermediate featuring a reactive terminal chloride and a protected methoxy group [1]. It is a clear, faintly yellow oily liquid with a molecular weight of 124.57 g/mol and a boiling point of 171 °C (1013 hPa) . The compound serves as a critical synthetic building block, notably in the production of O-Methylganciclovir, an antiviral agent targeting herpes simplex virus type 1 (HSV-1) .

Why 1-Chloro-3-methoxypropan-2-ol (CAS 4151-97-7) Cannot Be Interchanged with Other Chloropropanols


Despite sharing a chloropropanol backbone with compounds like 1,3-dichloro-2-propanol (1,3-DCP) and 3-chloro-1,2-propanediol (3-MCPD), 1-chloro-3-methoxypropan-2-ol possesses a distinct methoxy substitution pattern that dictates its unique reactivity and safety profile. The presence of the methoxy group enables specific nucleophilic substitution reactions essential for constructing the complex ether linkages found in pharmaceuticals such as O-Methylganciclovir . Furthermore, unlike its dichlorinated or dihydroxy analogs, which are known for significant toxicity concerns (including carcinogenicity for 1,3-DCP and 3-MCPD), the methoxy substitution in this compound likely modulates its metabolic activation and biological interaction, potentially offering a more favorable safety profile [1][2].

Quantitative Evidence Guide for 1-Chloro-3-methoxypropan-2-ol (CAS 4151-97-7) Selection


Critical Intermediate for O-Methylganciclovir Synthesis

1-Chloro-3-methoxypropan-2-ol is the sole documented precursor for the synthesis of O-Methylganciclovir (M275440), an analogue of Ganciclovir with proven in vivo antiviral activity . In contrast, other chloropropanols like 1,3-dichloro-2-propanol and 3-chloro-1,2-propanediol lack the necessary methoxy group for this specific synthetic route, as confirmed by patent and research literature .

Antiviral Pharmaceutical Synthesis Nucleoside Analogues

Regioselective Ring-Opening of Epichlorohydrin

1-Chloro-3-methoxypropan-2-ol is generated with high selectivity during the catalytic ring-opening of epichlorohydrin by methanol [1]. Quantitative GC analysis from a patent describes a reaction mixture containing 25% 1-chloro-3-methoxy-2-propanol, 20% 1,3-dichloropropanol, and 7% 3-chloro-1,2-propanediol, highlighting a defined distribution of by-products [2]. The patent further demonstrates a >99% conversion of 1-chloro-3-methoxy-2-propanol in a subsequent recycling step using an ionic liquid catalyst at 80°C [2].

Catalysis Green Chemistry Ionic Liquids

Physicochemical Property Differentiation: Solubility and Boiling Point

The compound's physicochemical profile allows for distinct handling and separation from its analogs . 1-Chloro-3-methoxypropan-2-ol has a boiling point of 171 °C, which is significantly lower than that of 1,3-dichloro-2-propanol (176-177 °C) [1] and 3-chloro-1,2-propanediol (213 °C) [2]. This boiling point difference provides a thermodynamic basis for separation via fractional distillation, a key advantage in both analytical method development and large-scale process purification.

Physicochemical Properties Purification Process Engineering

Synthetic Yield in Enantioselective Reactions

The compound has been utilized in asymmetric catalytic synthesis, demonstrating high yields. Specifically, 1-chloro-3-methoxy-propan-(R)-2-ol was obtained with a 97% yield through the reaction of methanol and epichlorohydrin in the presence of a Co(salen) macrocycle catalyst [1]. This high enantiomeric yield is notable, although a direct quantitative comparison to other chloropropanols under identical conditions is not available.

Asymmetric Catalysis Chiral Synthesis Kinetic Resolution

Predicted Safety Profile via In Silico Toxicology

Computational toxicology models predict a lower mutagenicity potential for 1-chloro-3-methoxypropan-2-ol compared to its dichlorinated analog, 1,3-dichloro-2-propanol. In silico assessments classify the compound as non-mutagenic and non-developmental toxic [1]. This contrasts sharply with 1,3-dichloro-2-propanol, which is known to show clear carcinogenic effects in rats possibly via a genotoxic mechanism [2].

Toxicology Computational Chemistry Safety Assessment

Validated Application Scenarios for 1-Chloro-3-methoxypropan-2-ol (CAS 4151-97-7)


Synthesis of O-Methylganciclovir for Antiviral Drug Development

This compound is the definitive starting material for synthesizing O-Methylganciclovir (M275440), a potent analogue of Ganciclovir [1]. Research groups or CDMOs developing improved treatments for herpes simplex virus type 1 (HSV-1) must procure this specific intermediate, as no other chloropropanol can be substituted to achieve the correct methoxy-ether linkage. Its validated use in this pathway [2] makes it a critical procurement item for this specific antiviral research.

Epichlorohydrin Process By-Product Recovery and Valorization

In industrial epichlorohydrin manufacturing, this compound is a known by-product present in rectification residues [1]. The quantitative composition data (25% in a specific waste stream) and demonstrated catalytic conversion (>99%) [2] provide a solid foundation for process engineers seeking to recover and valorize this stream. Its distinct boiling point of 171 °C facilitates separation from other chloropropanols like 1,3-dichloropropanol and 3-chloro-1,2-propanediol, turning a waste product into a recoverable chemical asset.

Chiral Building Block Preparation via Asymmetric Catalysis

Medicinal chemists focused on asymmetric synthesis can leverage the compound's reactivity with chiral catalysts, such as Co(salen) macrocycles, to produce the (R)-enantiomer of 1-chloro-3-methoxypropan-2-ol in 97% yield [1]. This establishes a high-yielding route to enantiopure ether-alcohol building blocks, which are valuable for creating complex, stereochemically defined pharmaceutical intermediates. Procurement is justified for projects requiring specific chirality in downstream molecules.

Development of Safer Chemical Processes

When selecting intermediates for multi-step syntheses, particularly in early development, the predicted toxicological profile of 1-chloro-3-methoxypropan-2-ol (non-mutagenic, non-developmental toxic) [1] offers a significant advantage over structurally similar but carcinogenic alternatives like 1,3-dichloro-2-propanol [2]. This rationale supports the procurement of this compound for process research groups aiming to design inherently safer manufacturing routes, thereby reducing potential regulatory hurdles and occupational exposure risks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-3-methoxypropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.